molecular formula C11H12N2O2 B2490723 1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1443987-58-3

1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2490723
CAS No.: 1443987-58-3
M. Wt: 204.229
InChI Key: FYFHKSGPZGOLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one is a compound of significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

The synthesis of 1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration . This method is commonly used in laboratory settings due to its efficiency and the high yield of the desired product.

In industrial production, the process may be scaled up with optimized reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization from ethanol or ethyl acetate, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can lead to the formation of amines .

Scientific Research Applications

1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one involves the activation of carboxyl groups to form amide bonds with primary amines. This process is facilitated by the formation of an O-acylisourea intermediate, which then reacts with the amine to produce the desired amide bond . This mechanism is crucial in peptide synthesis and other biochemical applications.

Comparison with Similar Compounds

1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one can be compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While DCC and DIC are also used for similar purposes, this compound offers advantages such as water solubility and easier removal of byproducts . This makes it a preferred choice in many applications.

Similar Compounds

  • Dicyclohexylcarbodiimide (DCC)
  • Diisopropylcarbodiimide (DIC)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

These compounds share similar functionalities but differ in their solubility, reactivity, and ease of use in various chemical processes .

Properties

IUPAC Name

1-ethyl-5-methyl-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-13-9-5-4-7(2)6-8(9)10(12-15)11(13)14/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYAOIUTGYEIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(=C1O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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